4-formyl-N-isobutylbenzamide
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Overview
Description
4-Formyl-N-isobutylbenzamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzamide, characterized by the presence of a formyl group at the para position and an isobutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-formyl-N-isobutylbenzamide typically involves the condensation of 4-formylbenzoic acid with isobutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. A common method involves using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, followed by the addition of isobutylamine to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-N-isobutylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Oxidation: 4-Carboxy-N-isobutylbenzamide.
Reduction: 4-Hydroxymethyl-N-isobutylbenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Formyl-N-isobutylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-formyl-N-isobutylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The isobutyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
N-Isobutylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Bromo-N-isobutylbenzamide: Contains a bromine atom instead of a formyl group, leading to different reactivity and applications.
N-Methylbenzamide: Has a methyl group instead of an isobutyl group, affecting its lipophilicity and interaction with molecular targets.
Uniqueness: 4-Formyl-N-isobutylbenzamide is unique due to the presence of both the formyl and isobutyl groups, which confer distinct chemical reactivity and biological activity. The formyl group allows for various chemical modifications, while the isobutyl group enhances its interaction with hydrophobic environments .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-formyl-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C12H15NO2/c1-9(2)7-13-12(15)11-5-3-10(8-14)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,13,15) |
InChI Key |
DBGCMEWRHKBJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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